6-Oxo-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
6-OXO-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyridine ring, a carboxylic acid group, and a carbamoyl group attached to a trimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-OXO-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}PYRIDINE-3-CARBOXYLIC ACID typically involves multiple steps, including the formation of the pyridine ring, the introduction of the carboxylic acid group, and the attachment of the carbamoyl group. Common synthetic routes may involve the use of reagents such as pyridine derivatives, carboxylic acids, and isocyanates under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-OXO-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}PYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under specific conditions such as temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-OXO-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}PYRIDINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-OXO-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate
- 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
Uniqueness
6-OXO-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}PYRIDINE-3-CARBOXYLIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring with a carbamoyl group attached to a trimethylphenyl moiety sets it apart from other similar compounds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18N2O4 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
6-oxo-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H18N2O4/c1-10-6-11(2)16(12(3)7-10)18-14(20)9-19-8-13(17(22)23)4-5-15(19)21/h4-8H,9H2,1-3H3,(H,18,20)(H,22,23) |
InChI Key |
YVEVKRHCZJLXAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=C(C=CC2=O)C(=O)O)C |
Origin of Product |
United States |
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